molecular formula C26H26N2O3 B15018693 1-(4-benzylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropane-1,3-dione

1-(4-benzylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropane-1,3-dione

Cat. No.: B15018693
M. Wt: 414.5 g/mol
InChI Key: UREKNKDSDFRKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-benzylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropane-1,3-dione is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropane-1,3-dione typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the piperidine ring through cyclization reactions.

    Step 2: Introduction of the benzyl group via alkylation reactions.

    Step 3: Coupling with pyridine derivatives to form the oxopyridinyl group.

    Step 4: Final assembly of the phenylpropane-1,3-dione structure through condensation reactions.

Industrial Production Methods

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques like continuous flow synthesis and automated reactors may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-benzylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-benzylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors in the nervous system.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Pathways: Modulation of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-benzylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropane-1,3-dione
  • 1-(4-methylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropane-1,3-dione
  • 1-(4-ethylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropane-1,3-dione

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the benzyl group and the oxopyridinyl moiety, which may confer distinct pharmacological properties compared to similar compounds.

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(2-oxopyridin-1-yl)-3-phenylpropane-1,3-dione

InChI

InChI=1S/C26H26N2O3/c29-23-13-7-8-16-28(23)24(25(30)22-11-5-2-6-12-22)26(31)27-17-14-21(15-18-27)19-20-9-3-1-4-10-20/h1-13,16,21,24H,14-15,17-19H2

InChI Key

UREKNKDSDFRKIA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C(C(=O)C3=CC=CC=C3)N4C=CC=CC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.